(3-Cyclopropylcyclobutyl)methanol
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Overview
Description
(3-Cyclopropylcyclobutyl)methanol is an organic compound characterized by a cyclopropyl group attached to a cyclobutyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylcyclobutyl)methanol typically involves the cyclopropanation of a cyclobutyl precursor followed by the introduction of a methanol group. One common method is the reaction of cyclobutylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and reactors to ensure high yield and purity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
(3-Cyclopropylcyclobutyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Cyclopropylmethanol: A simpler analog with a cyclopropyl group attached to a methanol group.
Cyclobutylmethanol: A compound with a cyclobutyl ring attached to a methanol group.
Cyclopropylcyclobutane: A structurally similar compound without the methanol group.
Uniqueness: (3-Cyclopropylcyclobutyl)methanol is unique due to the presence of both cyclopropyl and cyclobutyl groups, which impart distinct chemical and physical properties. This structural complexity makes it a valuable compound for studying structure-activity relationships and exploring new chemical reactivity.
Properties
IUPAC Name |
(3-cyclopropylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-6-3-8(4-6)7-1-2-7/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMZWKKVXGYAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782799-64-7 |
Source
|
Record name | (3-cyclopropylcyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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